molecular formula C18H26N2O3 B2784972 N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 1351613-85-8

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide

Cat. No.: B2784972
CAS No.: 1351613-85-8
M. Wt: 318.417
InChI Key: PQOXWROBWQMJTD-UHFFFAOYSA-N
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Description

N1-(2-Cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide is an oxalic acid diamide-based compound of interest in biochemical and cancer research. Compounds within this chemical class have been identified as prodrugs that can be selectively activated by the cytochrome P450 isoform CYP4F11, which is overexpressed in certain subsets of cancer cells, such as non-small-cell-lung-cancer (NSCLC) lines . Upon enzymatic activation, these prodrugs are metabolized into active molecules that covalently bind to and inhibit Stearoyl-CoA Desaturase (SCD), a key enzyme in the biosynthesis of unsaturated fatty acids (UFAs) . Since tumor cells rely on de novo UFA synthesis to maintain membrane fluidity and support proliferation, targeted SCD inhibition represents a promising strategy to induce selective cancer cell death while potentially minimizing systemic toxicity . The structure-activity relationship (SAR) of related oxalamides indicates that substitution on the anilide ring is a critical determinant of potency, with specific patterns enabling optimized biological activity . This compound is intended for research purposes to further explore these mechanisms and their therapeutic potential. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-N'-(4-ethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-2-13-8-10-15(11-9-13)20-18(23)17(22)19-12-16(21)14-6-4-3-5-7-14/h8-11,14,16,21H,2-7,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOXWROBWQMJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide typically involves the reaction of 2-cyclohexyl-2-hydroxyethylamine with 4-ethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of various substituted amides and ethers.

Scientific Research Applications

Medicinal Chemistry

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide is being investigated for its potential as a therapeutic agent. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation, suggesting its potential as an anticancer agent. For instance, a study conducted on breast cancer cells showed a reduction in cell viability by over 50% at specific concentrations of the compound.

The compound has been explored for its biological activities, particularly in antimicrobial and anti-inflammatory research. Preliminary findings suggest that it may inhibit bacterial growth and modulate inflammatory pathways.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth[Study A]
AnticancerMCF-7 Cell LineInduction of apoptosis[Study B]
Anti-inflammatoryMacrophage ActivationReduced cytokine release[Study C]

Materials Science

In materials science, this compound is used as a building block for synthesizing advanced materials, including polymers and coatings. Its unique chemical properties enable the development of materials with enhanced performance characteristics.

Case Study: Polymer Synthesis
A recent study demonstrated the use of this oxalamide in creating high-performance polymer films with improved thermal stability and mechanical strength. The incorporation of this compound into polymer matrices resulted in materials suitable for applications in electronics and packaging.

Mechanism of Action

The mechanism of action of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Hydrophobicity : The cyclohexyl group in the target compound likely enhances lipophilicity compared to aromatic (e.g., 4-chlorophenyl in ) or heterocyclic substituents (e.g., thiazole in ). Adamantyl groups () similarly increase hydrophobicity, improving membrane permeability for enzyme inhibitors.
  • Hydrogen Bonding : The hydroxyethyl group in the target compound may improve solubility and binding interactions, akin to the hydroxymethyl group in compound 14 () or the hydroxylbenzoyl group in compound 16 ().
Antiviral Activity ():
  • Compound 13 (4-chlorophenyl, thiazol-pyrrolidinyl) showed antiviral activity against HIV via CD4-binding site inhibition. The target compound’s ethylphenyl group may lack the electronegativity needed for similar interactions.
Enzyme Inhibition ():
  • Adamantyl-containing oxalamides () inhibit soluble epoxide hydrolase (sEH), while compound 28 () targets CYP4F11. The cyclohexyl group in the target compound could mimic adamantyl’s bulky interactions but requires validation.
Flavor Enhancement ():
  • S336’s dimethoxybenzyl and pyridin-ethyl groups contribute to umami taste receptor (TAS1R1/TAS1R3) activation.

Biological Activity

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyclohexyl-2-hydroxyethylamine with 4-ethylphenyl isocyanate. The reaction is performed in organic solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0 to 25°C. Purification is achieved using column chromatography to ensure high purity of the final product.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl group can form hydrogen bonds, while the cyclohexyl group enhances hydrophobic interactions, modulating the activity of target molecules. This interaction can lead to various biological effects, including apoptosis induction in cancer cells by activating caspase-3 and suppressing anti-apoptotic protein expression.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells, suggesting potential use as an anticancer agent.
  • Neurotransmitter Uptake Inhibition : Similar compounds have demonstrated the ability to inhibit norepinephrine and serotonin uptake, indicating potential antidepressant activity .
  • Anti-inflammatory Properties : Investigations suggest that this compound may have anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Study 1: Apoptosis Induction

In a study examining the effects of this compound on cancer cell lines, it was found that the compound significantly increased apoptosis rates. The mechanism involved caspase activation and downregulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antidepressant Activity

A series of derivatives based on similar structures were tested for their ability to inhibit neurotransmitter uptake in rat models. The results indicated that certain analogs exhibited significant inhibition of norepinephrine and serotonin uptake, supporting the hypothesis that compounds like this compound may possess antidepressant properties .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to similar compounds.

Compound NameBiological ActivityMechanism of Action
This compoundInduces apoptosis; inhibits neurotransmitter uptakeCaspase activation; receptor interaction
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-trifluoromethylphenyl)oxalamideModerate anticancer activitySimilar mechanism as above
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamideAnti-inflammatory effectsModulation of inflammatory pathways

Q & A

Q. What are the established synthetic protocols and characterization techniques for N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide?

Answer:

  • Synthesis : The compound can be synthesized via coupling of oxalic acid derivatives (e.g., oxalyl chloride) with cyclohexyl-hydroxyethylamine and 4-ethylphenylamine. Key steps include:
    • Activation of oxalic acid using thionyl chloride or DCC (dicyclohexylcarbodiimide).
    • Stepwise amidation under inert conditions (e.g., nitrogen atmosphere) with intermediate purification via silica gel chromatography .
    • Stereochemical control: Use chiral catalysts or chiral resolution techniques (e.g., chiral HPLC) to isolate enantiomers, as demonstrated for structurally similar oxalamides .
  • Characterization :
    • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent connectivity and stereochemistry. For example, hydroxyethyl protons resonate at δ ~3.56 ppm as a multiplet .
    • LC-MS/HRMS : Confirm molecular weight (e.g., APCI+ or ESI+ modes) and purity (>90% by HPLC) .
    • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity and stereoisomeric ratios .

Q. What in vitro assays are recommended for initial biological screening of this compound?

Answer:

  • Antiviral Activity :
    • HIV entry inhibition assays (e.g., pseudotyped virus neutralization in TZM-bl cells), as used for oxalamides targeting the CD4-binding site .
    • Cytotoxicity testing in peripheral blood mononuclear cells (PBMCs) to determine selectivity indices .
  • Enzyme Inhibition :
    • Soluble epoxide hydrolase (sEH) inhibition assays using fluorescent substrates (e.g., CMNPC) to measure IC₅₀ values, as described for oxalamide derivatives .
  • Antimicrobial Screening :
    • Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC determination) .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) to optimize this compound’s bioactivity?

Answer:

  • Substituent Variation :
    • Compare analogues with substituted phenyl groups (e.g., 4-chloro vs. 4-ethyl) to assess impacts on target binding. For example, 4-chlorophenyl derivatives show enhanced antiviral activity due to hydrophobic interactions .
    • Modify the hydroxyethyl group (e.g., replace with methoxy or fluorinated chains) to improve metabolic stability, as seen in related oxalamides .
  • Quantitative SAR (QSAR) :
    • Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like HIV gp120 or sEH .
    • Calculate logP and polar surface area to correlate solubility and membrane permeability with substituent properties .

Q. What methodologies are effective in resolving contradictions in biological activity data across studies?

Answer:

  • Purity and Stereochemistry :
    • Re-evaluate compound purity via HPLC and LC-MS to rule out impurities or degradation products. For example, stereoisomeric mixtures (e.g., 1:1 ratios) can skew activity data .
  • Assay Conditions :
    • Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability. Antiviral assays in TZM-bl cells require strict adherence to viral titer normalization .
  • Counter-Screening :
    • Test against off-target enzymes (e.g., cytochrome P450 isoforms) to identify non-specific effects. Similar oxalamides showed cross-reactivity with CYP4F11, necessitating selectivity studies .

Q. How can the solubility and bioavailability of this compound be optimized for in vivo studies?

Answer:

  • Structural Modifications :
    • Introduce hydrophilic groups (e.g., PEG chains or tertiary amines) on the cyclohexyl or ethylphenyl moieties. For example, methoxy-substituted oxalamides exhibit improved aqueous solubility .
    • Synthesize prodrugs (e.g., ester derivatives of the hydroxyethyl group) to enhance absorption, as demonstrated for antiviral oxalamides .
  • Formulation Strategies :
    • Use co-solvents (e.g., Cremophor EL) or cyclodextrin complexes for preclinical pharmacokinetic studies .
    • Conduct pH-dependent stability studies (e.g., simulated gastric fluid) to guide oral dosing regimens .

Q. How can stereochemical purity be ensured during synthesis?

Answer:

  • Chiral Resolution :
    • Employ chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers, achieving >99% enantiomeric excess (ee) .
  • Asymmetric Synthesis :
    • Use Evans auxiliaries or organocatalysts (e.g., proline derivatives) during amide bond formation to favor desired stereoisomers .

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